Decane, 2,7-dimethyl-

Description

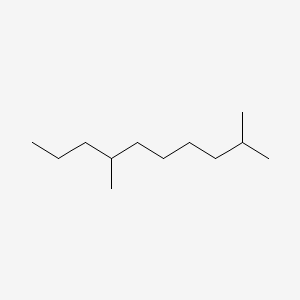

Décane, 2,7-diméthyl-: est un composé organique appartenant à la classe des alcanes. Il a la formule moléculaire C12H26 et une masse moléculaire de 170.3348 g/mol . Ce composé est un alcane ramifié avec deux groupes méthyles attachés aux deuxième et septième atomes de carbone de la chaîne de décane.

Propriétés

Numéro CAS |

17312-51-5 |

|---|---|

Formule moléculaire |

C12H26 |

Poids moléculaire |

170.33 g/mol |

Nom IUPAC |

2,7-dimethyldecane |

InChI |

InChI=1S/C12H26/c1-5-8-12(4)10-7-6-9-11(2)3/h11-12H,5-10H2,1-4H3 |

Clé InChI |

RVQIXUWWPOTVNP-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C)CCCCC(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du décane, 2,7-diméthyl-, peut être réalisée par diverses méthodes de synthèse organique. Une approche courante implique l'alkylation du décane avec des agents méthylants dans des conditions contrôlées. La réaction nécessite généralement un catalyseur, tel que le chlorure d'aluminium, et est réalisée à des températures élevées pour assurer la fixation correcte des groupes méthyles aux positions souhaitées.

Méthodes de production industrielle: Dans un environnement industriel, la production de décane, 2,7-diméthyl-, peut impliquer l'utilisation de procédés pétrochimiques. Ces procédés incluent souvent le craquage catalytique d'hydrocarbures plus lourds suivi d'une alkylation sélective pour introduire les groupes méthyles à des positions spécifiques sur la molécule de décane.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le décane, 2,7-diméthyl-, a plusieurs applications en recherche scientifique, notamment:

Chimie: Utilisé comme composé de référence en chromatographie en phase gazeuse et en spectrométrie de masse pour l'analyse de mélanges complexes.

Biologie: Employé dans des études sur le métabolisme des hydrocarbures par les micro-organismes.

Médecine: Étudié pour son utilisation potentielle comme solvant dans les formulations pharmaceutiques.

Industrie: Utilisé comme composant dans la formulation de carburants et de lubrifiants spéciaux.

Mécanisme d'action

Le mécanisme d'action du décane, 2,7-diméthyl-, implique principalement ses interactions avec d'autres molécules par le biais des forces de van der Waals. En tant qu'hydrocarbure non polaire, il ne participe pas à la liaison hydrogène ou aux interactions ioniques. Ses effets sont largement déterminés par ses propriétés physiques, telles que la solubilité et la volatilité, qui influencent son comportement dans diverses applications.

Applications De Recherche Scientifique

Decane, 2,7-dimethyl- has several applications in scientific research, including:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Biology: Employed in studies of hydrocarbon metabolism by microorganisms.

Medicine: Investigated for its potential use as a solvent in pharmaceutical formulations.

Industry: Utilized as a component in the formulation of specialty fuels and lubricants.

Mécanisme D'action

The mechanism of action of decane, 2,7-dimethyl- primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not participate in hydrogen bonding or ionic interactions. Its effects are largely determined by its physical properties, such as solubility and volatility, which influence its behavior in various applications.

Comparaison Avec Des Composés Similaires

Composés similaires:

- Décane, 2,2-diméthyl-

- Décane, 3,7-diméthyl-

- Décane, 4,7-diméthyl-

Comparaison: Le décane, 2,7-diméthyl-, est unique en raison du positionnement spécifique de ses groupes méthyles sur les deuxième et septième atomes de carbone. Cet arrangement structurel peut influencer ses propriétés physiques et chimiques, telles que le point d'ébullition et la réactivité, par rapport à d'autres décanes diméthyl-substitués. Par exemple, le point d'ébullition du décane, 2,7-diméthyl-, peut différer de celui du décane, 2,2-diméthyl-, en raison des variations de ramification moléculaire et d'interactions intermoléculaires .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.